5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone
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Overview
Description
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a nitro group, a furan ring, and a pyrimidinylhydrazone moiety. This compound is known for its potential use in pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-hydroxy-6-phenyl-2-pyrimidinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso compounds .
Scientific Research Applications
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as an antimicrobial agent due to its nitro group, which can generate reactive oxygen species.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furfural semicarbazone: Similar in structure but with a semicarbazone moiety instead of a pyrimidinylhydrazone.
5-Nitro-2-furaldehyde: Lacks the pyrimidinylhydrazone moiety and is a simpler compound.
4-Hydroxy-6-phenyl-2-pyrimidinylhydrazine: Contains the pyrimidinylhydrazone moiety but lacks the furan ring and nitro group.
Uniqueness
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is unique due to its combination of a nitro group, furan ring, and pyrimidinylhydrazone moiety. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler or structurally different compounds .
Properties
IUPAC Name |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c21-13-8-12(10-4-2-1-3-5-10)17-15(18-13)19-16-9-11-6-7-14(24-11)20(22)23/h1-9H,(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBKZYVFGTOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348052 |
Source
|
Record name | CTK4E0269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-63-4 |
Source
|
Record name | CTK4E0269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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